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Compound of Interest

Compound Name: ATTO 488 alkyne

Cat. No.: B15554846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of ATTO 488
alkyne, a fluorescent probe widely utilized in biological imaging and detection. Key metrics

such as quantum yield and molar extinction coefficient are detailed, alongside a calculation of

its brightness. Furthermore, this document outlines detailed experimental protocols for the

determination of fluorescence quantum yield and the application of ATTO 488 alkyne in

copper-catalyzed click chemistry reactions.

Core Photophysical Properties of ATTO 488 Alkyne
ATTO 488 is a rhodamine-based dye known for its high water solubility, exceptional

photostability, and strong fluorescence emission in the green region of the visible spectrum.[1]

[2] The alkyne modification enables its covalent attachment to azide-functionalized

biomolecules via click chemistry.[3][4]

Quantitative Data Summary
The key photophysical parameters of ATTO 488 are summarized in the table below. These

values are crucial for predicting the dye's performance in various fluorescence-based

applications.
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Parameter Symbol Value Units

Absorption Maximum λabs 501 nm

Emission Maximum λfl 523 nm

Molar Extinction

Coefficient
εmax 90,000 M-1cm-1

Fluorescence

Quantum Yield
ηfl 0.80 -

Fluorescence Lifetime τfl 4.1 ns

Calculated Brightness εmax x ηfl 72,000 M-1cm-1

Data sourced from multiple suppliers and databases.[5][6][7]

Brightness of ATTO 488 Alkyne
The brightness of a fluorophore is a critical parameter for assessing its suitability for sensitive

detection applications. It is directly proportional to both its ability to absorb light (molar

extinction coefficient) and its efficiency in converting that absorbed light into emitted

fluorescence (quantum yield).[3][5]

The brightness is calculated using the following formula:

Brightness = Molar Extinction Coefficient (ε) x Fluorescence Quantum Yield (η)[3]

For ATTO 488, with an extinction coefficient of 90,000 M-1cm-1 and a quantum yield of 0.80,

the brightness is calculated to be 72,000 M-1cm-1. This high brightness value makes ATTO

488 highly suitable for applications requiring strong signal generation, such as single-molecule

detection and high-resolution microscopy.[4][5]

Experimental Protocols
This section provides detailed methodologies for determining the fluorescence quantum yield of

a fluorophore like ATTO 488 alkyne and for its use in bioconjugation via click chemistry.
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Determination of Fluorescence Quantum Yield
(Comparative Method)
The relative fluorescence quantum yield is determined by comparing the fluorescence intensity

of the sample to a well-characterized standard with a known quantum yield.[8] This method is

widely used due to its straightforwardness and accessibility with standard laboratory

equipment.

Principle: If a standard and a sample have identical absorbance at the same excitation

wavelength and are measured under identical conditions, they absorb the same number of

photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of

their quantum yields.[8]

Materials:

ATTO 488 alkyne (or other sample)

Quantum yield standard (e.g., Rhodamine 6G in ethanol, ΦST = 0.95)

High-purity solvent (e.g., ethanol or water, ensuring the same solvent for sample and

standard if possible)

UV-Vis spectrophotometer

Spectrofluorometer

1 cm path length quartz cuvettes

Procedure:

Prepare Stock Solutions: Create stock solutions of both the ATTO 488 alkyne sample and

the reference standard in the chosen solvent.

Prepare Dilutions: Prepare a series of dilutions (at least four) for both the sample and the

standard. The concentrations should be adjusted to yield absorbance values between 0.02

and 0.1 at the excitation wavelength to minimize inner filter effects.[9]
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Measure Absorbance: Record the absorbance spectra for each dilution using the UV-Vis

spectrophotometer. Note the absorbance at the chosen excitation wavelength.

Measure Fluorescence:

Set the excitation wavelength on the spectrofluorometer (e.g., at the absorption maximum

of the standard).

Ensure that the excitation and emission slit widths are identical for all measurements.

Record the fluorescence emission spectrum for each dilution of the sample and the

standard, ensuring the entire emission band is captured.

Measure a solvent blank and subtract its spectrum from each of the sample and standard

spectra.

Data Analysis:

Calculate the integrated fluorescence intensity (the area under the emission curve) for

each corrected spectrum.

For both the sample and the standard, plot the integrated fluorescence intensity versus the

absorbance at the excitation wavelength.

Perform a linear regression for both datasets. The resulting plot should be linear and pass

through the origin. The slope of this line is the gradient (Grad).[8]

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the

sample (ΦX):

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

ΦST is the quantum yield of the standard.

GradX and GradST are the gradients from the plots for the sample and standard,

respectively.
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ηX and ηST are the refractive indices of the sample and standard solutions. If the same

solvent is used for both, this term cancels out to 1.

1. Solution Preparation

2. Spectroscopic Measurements

3. Data Analysis

4. Calculation
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Calculate Quantum Yield (Φx)
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Workflow for determining fluorescence quantum yield.

Application in Bioconjugation: Copper(I)-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
ATTO 488 alkyne is designed for "click chemistry," a group of reactions known for their high

efficiency, selectivity, and biocompatibility.[1] The most common click reaction for

bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a

stable triazole linkage between the alkyne-modified dye and an azide-modified biomolecule.

[10][11]

Principle: In the presence of a Cu(I) catalyst, a terminal alkyne (ATTO 488 alkyne) and an

azide (on a protein, nucleic acid, etc.) undergo a [3+2] cycloaddition to form a 1,4-disubstituted

1,2,3-triazole. The reaction is rapid and bio-orthogonal, meaning it does not interfere with

native biological functional groups.[1]

Materials:

Azide-modified biomolecule (e.g., protein, oligonucleotide)

ATTO 488 alkyne

Copper(II) sulfate (CuSO4)

Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

Reducing agent (e.g., Sodium Ascorbate)

Reaction buffer (e.g., PBS, pH 7.4)

Anhydrous DMSO or DMF for dissolving the dye

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

Prepare Stock Solutions:
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ATTO 488 alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.

Copper(II) Sulfate: Prepare a 20 mM stock solution in water.[12]

THPTA Ligand: Prepare a 100 mM stock solution in water.[12][13]

Sodium Ascorbate: Prepare a 100 mM or 300 mM stock solution in water. This solution

must be prepared fresh immediately before use as it is prone to oxidation.[12][13]

Prepare Catalyst Premix: Shortly before initiating the reaction, mix the CuSO4 and THPTA

ligand solutions. A common ratio is 1:2 or 1:5 (CuSO4:Ligand).[7][13] The ligand accelerates

the reaction and protects the biomolecule from oxidative damage.[7]

Set up the Reaction:

In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.

Add the ATTO 488 alkyne stock solution. A molar excess of the dye (e.g., 4-10

equivalents) is typically used.

Add the CuSO4/THPTA catalyst premix. A final concentration of 1-2 mM copper is often

sufficient.

Initiate the Reaction:

Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the

active Cu(I) catalyst. A final concentration of 5-10 mM is typical.

Gently mix the components.

Incubation:

Protect the reaction from light.

Incubate at room temperature for 30-60 minutes. Reaction times can be optimized as

needed.[13]

Purification:
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Remove the unreacted dye and catalyst components from the labeled biomolecule using

an appropriate method such as size exclusion chromatography, dialysis, or ethanol

precipitation for oligonucleotides.[1]

Note on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): For applications in living cells

where the copper catalyst can be toxic, a metal-free alternative known as SPAAC is often used.

[14][15] This reaction employs a strained cyclooctyne instead of a terminal alkyne. The ring

strain provides the driving force for the reaction with an azide, eliminating the need for a

catalyst.[15] While ATTO 488 is available with cyclooctyne modifications for SPAAC, the

protocol described above is specific to the more common terminal alkyne variant used in

CuAAC.
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1. Reagent Preparation

2. Reaction Assembly

3. Incubation & Purification

4. Final Product
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Workflow for CuAAC-mediated bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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